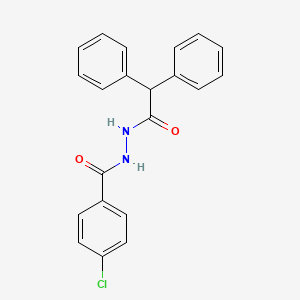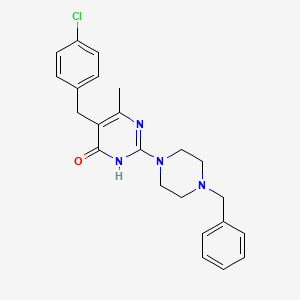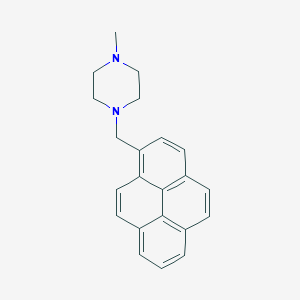![molecular formula C13H11ClN4OS B6015773 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6015773.png)
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a molecular formula of C18H16ClN5O2S This compound is part of the purine family, which is known for its significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the 3-chlorophenylmethyl sulfanyl intermediate.
Cyclization to form the purine ring: The intermediate is then reacted with a suitable purine precursor under basic conditions to form the purine ring structure.
Methylation: The final step involves the methylation of the purine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the purine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring structure allows it to mimic natural purine substrates, potentially inhibiting or modulating the activity of purine-related enzymes. The presence of the chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: Similar structure with an ethyl group instead of a methyl group.
8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-PROPYL-6,9-DIHYDRO-1H-PURIN-6-ONE: Similar structure with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-[(3-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJDNIGFKMYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6015694.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)

![[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B6015727.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6015757.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)
![4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide](/img/structure/B6015762.png)
![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)

![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6015790.png)
![2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6015796.png)
